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Part 1: Molecular Structure and Core
Physicochemical Properties
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Compound of Interest

Compound Name: 7-Bromo-3-methyl-1H-indole

Cat. No.: B3430690

The unique arrangement of the bromo and methyl substituents on the indole core dictates the
molecule's physical properties and its chemical reactivity. Understanding these fundamental
characteristics is the first step in its effective application.

Caption: Molecular structure of 7-Bromo-3-methyl-1H-indole.

Physicochemical Data Summary

The following table summarizes the core physical and chemical properties of 7-Bromo-3-
methyl-1H-indole.
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Property Value Source(s)
Molecular Formula CoHsBrN [4]
Molecular Weight 210.07 g/mol [4]
Appearance Yellow Liquid [5]
CAS Number 853355-96-1 [6]
Purity Typically 295% [4]

Data not available. For
) ) comparison, the related 7-
Melting Point ) [7]
Bromo-1-methyl-1H-indole has

a melting point of 50.5-53 °C.

Data not available. For
N ) comparison, 7-bromoindole
Boiling Point - ) [8]
has a boiling point of 85-86 °C

at 0.2 mmHg.

Expected to be soluble in
common organic solvents like
" chloroform (CDCls),
Solubility ) Inferred
dichloromethane (DCM), ethyl
acetate, and methanol. Poorly

soluble in water.

Expert Insights: The physical state (liquid) at room temperature, as noted in one synthesis,
suggests that the introduction of the C3-methyl group disrupts the crystal packing that might
otherwise be present, compared to its N-methylated or unsubstituted counterparts which are
solids.[5][7] The precise melting and boiling points would need to be determined
experimentally, but the values for related isomers provide a reasonable estimation range.

Part 2: Spectroscopic and Analytical
Characterization
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Structural confirmation and purity assessment are paramount. A multi-technique approach
ensures unambiguous identification. The choice of analytical methods is driven by the need to
probe specific aspects of the molecule's structure, from the proton and carbon framework to the
presence of key functional groups.
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Caption: Workflow for the spectroscopic characterization of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of an
organic molecule. The chemical shifts, integration, and coupling patterns provide a detailed
map of the structure.

Reported NMR Data[5]
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. . Multiplicity /
Nucleus Chemical Shift (o, Coupling Constant  Assignment
ppm) (3, Hz)
1H NMR 8.06 S N-H
7.55 d,J=79 H4
7.37 d,J=7.6 H6
7.08 — 6.97 m H2, H5
2.35 d,J=10 C3-CHs
13C NMR 135.07 - C7a
129.64 - C3a
124.31 - C6
122.33 - C4
120.42 - C5
118.23 - C2
113.13 - C3
104.75 - Cc7
9.97 - C3-CHs

Expert Interpretation:

e 1H NMR: The broad singlet at 8.06 ppm is characteristic of the indole N-H proton. The
downfield aromatic protons at 7.55 and 7.37 ppm are indicative of protons adjacent to the
electron-withdrawing bromine atom and the fused ring system. The small doublet for the
methyl group at 2.35 ppm shows weak coupling to the H2 proton, a common feature in 3-
methylindoles.

e 13C NMR: The signal at 104.75 ppm is assigned to C7, the carbon directly attached to the
bromine, which is shifted upfield due to the heavy atom effect. The methyl carbon appears
distinctly upfield at 9.97 ppm.
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Protocol: *H and 3C NMR Analysis

Sample Preparation: Accurately weigh 5-10 mg of purified 7-Bromo-3-methyl-1H-indole
and dissolve it in approximately 0.6 mL of deuterated chloroform (CDClIs) containing 0.03%
v/v tetramethylsilane (TMS) as an internal standard.

Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz) for optimal resolution
and sensitivity.

Data Acquisition: Record a standard *H spectrum followed by a *3C{*H} proton-decoupled
spectrum. For unambiguous assignments, 2D correlation experiments such as COSY (*H-'H
correlation) and HSQC (*H-13C one-bond correlation) are highly recommended.

Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova,
TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate
the spectra using the TMS signal at 0.00 ppm.

Mass Spectrometry (MS)

MS provides the molecular weight and, through fragmentation analysis, further structural
information. For halogenated compounds, it offers a definitive signature.

Expected Mass Spectrum:
e Molecular lon (M*): A prominent pair of peaks at m/z 209 and 211.

Isotopic Pattern: The two molecular ion peaks will have a relative intensity ratio of
approximately 1:1, which is the characteristic isotopic signature of a molecule containing one
bromine atom (“°Br and 8!Br isotopes).[9]

Key Fragmentation: Expect loss of a methyl radical ([M-15]*) to give a peak at m/z 194/196,
or loss of the bromine atom ([M-79/81]*) to give a peak at m/z 130.

Protocol: GC-MS Analysis

o Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the compound in a
volatile solvent like ethyl acetate or dichloromethane.
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 Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with
an electron ionization (EI) source.

e GC Method: Use a standard non-polar capillary column (e.g., DB-5ms). Set a temperature
program starting at ~100 °C and ramping to ~280 °C to ensure elution of the compound.

e MS Method: Set the mass spectrometer to scan a range of m/z 40-400. The EI energy
should be set to a standard 70 eV.

» Data Analysis: Analyze the resulting chromatogram to determine the retention time and
purity. Examine the mass spectrum of the corresponding peak to confirm the molecular
weight and isotopic pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.
Expected Characteristic Absorption Bands:

e ~3400 cm~% N-H stretching vibration (sharp).

e ~3100-3000 cm~: Aromatic C-H stretching.

e ~2950-2850 cm~1: Aliphatic C-H stretching (from the methyl group).

e ~1600-1450 cm~: Aromatic C=C ring stretching vibrations.

e ~600-500 cm~1: C-Br stretching.

Part 3: Chemical Reactivity and Synthetic
Landscape

The synthetic value of 7-Bromo-3-methyl-1H-indole lies in the orthogonal reactivity of its
functional groups. The electron-rich indole core, the N-H site, and the C-Br bond can all be
targeted under different reaction conditions, making it a highly versatile intermediate.
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Caption: Key reactive sites and synthetic transformations of 7-Bromo-3-methyl-1H-indole.
Core Reactivity Insights:

* N-H Acidity: The indole N-H proton is weakly acidic and can be deprotonated with a suitable
base (e.g., NaH, K2COs) to form an indolyl anion. This anion is a potent nucleophile, readily
undergoing alkylation, acylation, or serving as a directing group for other transformations.[10]

» Electrophilic Aromatic Substitution: The indole ring is electron-rich and generally undergoes
electrophilic substitution preferentially at the C3 position. However, since this position is
blocked by a methyl group, reactions with strong electrophiles may occur at the C2 position
of the pyrrole ring, or on the benzene ring, directed by the existing substituents.
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o C-Br Bond Reactivity: This is arguably the most synthetically valuable feature. The C-Br
bond is an ideal handle for palladium-catalyzed cross-coupling reactions. This allows for the
precise and efficient formation of C-C, C-N, and C-O bonds, a cornerstone of modern drug
discovery for building molecular complexity and exploring Structure-Activity Relationships
(SAR).[3][11]

Protocol: Representative Suzuki-Miyaura Cross-
Coupling

This protocol describes a self-validating system for functionalizing the C7 position, a common
objective in a drug discovery workflow.

» Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 7-Bromo-
3-methyl-1H-indole (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium
catalyst such as Pd(PPhs)a (0.05 equiv), and a base such as K2COs (3.0 equiv).

¢ Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1 ratio). The
choice of solvent and base is critical and may require optimization depending on the specific
substrates.

» Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor its progress by thin-
layer chromatography (TLC) or LC-MS.

o Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and
extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic
layers with brine, dry over anhydrous Na2SQOa4, and concentrate under reduced pressure.

« Purification: Purify the crude product by flash column chromatography on silica gel to yield
the 7-aryl-3-methyl-1H-indole.

Part 4: Applications in Drug Discovery

The indole nucleus is considered a "privileged scaffold” because its derivatives can bind to a
wide range of biological targets with high affinity.[2] 7-Bromo-3-methyl-1H-indole is not an
active pharmaceutical ingredient itself, but rather a high-value starting material for creating
compounds with therapeutic potential.
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Strategic Value:

» Kinase Inhibitors: Many potent kinase inhibitors feature a substituted indole core. The ability
to systematically modify the C7 position of this building block allows for the exploration of the
solvent-exposed regions of an enzyme's active site, which is a key strategy for enhancing
potency and achieving selectivity.[11]

e Anticancer Agents: Indole derivatives are well-represented among anticancer agents, often
functioning by targeting tubulin or specific signaling pathways.[2]

o CNS Agents: The indole structure is present in key neurotransmitters like serotonin.
Derivatives are frequently explored for activity as antidepressants, antipsychotics, and other
central nervous system (CNS) agents.

The strategic role of this compound is to serve as a platform. By using the C7-bromo position
for diversification (e.g., via Suzuki coupling) and potentially modifying the N1 position, a
chemist can rapidly generate a library of related analogues. This library can then be screened
to identify hits and develop SAR for a drug discovery program.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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